molecular formula C26H20O4 B8612060 2,6-Bis(4-methoxybenzoyl)naphthalene CAS No. 138080-89-4

2,6-Bis(4-methoxybenzoyl)naphthalene

Cat. No.: B8612060
CAS No.: 138080-89-4
M. Wt: 396.4 g/mol
InChI Key: PHNODHQWRKGKCS-UHFFFAOYSA-N
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Description

Contextualization of Aryl Ketones in Organic Chemistry

Aryl ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to at least one aromatic ring (aryl group). myttex.netresearchgate.net Their general structure is Ar-CO-R, where Ar is an aryl group and R can be another aryl group, an alkyl group, or hydrogen. These compounds are pivotal intermediates in a vast array of organic reactions and are found in numerous pharmaceuticals, fragrances, and natural products. stackexchange.com

The synthesis of aryl ketones is most classically achieved through the Friedel-Crafts acylation reaction. myttex.net This reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring. myttex.netstackexchange.com The versatility of this method allows for the preparation of a wide variety of aryl ketones with different substituents on both the aromatic ring and the acyl group. The reactivity and properties of aryl ketones are influenced by the electronic and steric effects of these substituents, making them valuable building blocks in synthetic organic chemistry. myttex.net

Significance of Naphthalene (B1677914) Derivatives in Contemporary Materials Science

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.orgvedantu.com Its derivatives are compounds where one or more hydrogen atoms on the naphthalene core are replaced by other functional groups. These derivatives are of immense importance in materials science due to their rigid, planar, and aromatic structure, which imparts desirable thermal, electronic, and optical properties. nih.govnih.gov

Naphthalene-based compounds are integral to the production of polymers, dyes, and organic electronic devices. nih.govmdpi.com For instance, 2,6-disubstituted naphthalene derivatives are key precursors for high-performance polymers like polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal stability and mechanical strength compared to conventional polyesters. researchgate.net The extended π-conjugated system of the naphthalene core makes its derivatives suitable for applications in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and as fluorescent probes. nih.gov Researchers continuously explore new synthetic routes to create polysubstituted naphthalene derivatives with tailored properties for specific technological applications, highlighting the enduring relevance of this molecular scaffold. nih.govnih.gov

Overview of Academic Research on 2,6-Bis(4-methoxybenzoyl)naphthalene

While specific, in-depth studies focusing exclusively on 2,6-Bis(4-methoxybenzoyl)naphthalene are not extensively documented in publicly available literature, its synthesis and properties can be understood from the principles of Friedel-Crafts chemistry and the known characteristics of naphthalene derivatives.

The synthesis of 2,6-Bis(4-methoxybenzoyl)naphthalene would typically be achieved via a double Friedel-Crafts acylation of naphthalene with two equivalents of 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. The regioselectivity of naphthalene acylation is highly dependent on reaction conditions, particularly the solvent. stackexchange.com Acylation in non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons tends to favor substitution at the 1-position (alpha-position), which is the kinetically controlled product. researchgate.netstackexchange.com Conversely, using polar solvents such as nitrobenzene (B124822) often leads to the formation of the more stable 2-substituted product (beta-position), which is the thermodynamically controlled product. stackexchange.com Therefore, to achieve the 2,6-disubstituted pattern, conditions favoring thermodynamic control would be necessary.

Structurally, 2,6-Bis(4-methoxybenzoyl)naphthalene is a symmetrical diketone. The presence of two aroyl groups at the 2- and 6-positions makes it a potentially valuable monomer for the synthesis of polyketones or other high-performance polymers. The rigid naphthalene core combined with the flexible ether linkages from the methoxy (B1213986) groups could impart a unique combination of thermal stability and processability to resulting polymers. The properties of related naphthalene-based polymers suggest that materials derived from this monomer could have applications in areas requiring high thermal and chemical resistance. mdpi.comgoogle.com

Below is a table summarizing the general properties of the parent compound, Naphthalene, to provide context for its derivatives.

PropertyValue
Chemical Formula C₁₀H₈
Molar Mass 128.174 g·mol⁻¹
Appearance White crystalline solid
Melting Point 80.26 °C (176.47 °F)
Boiling Point 217.97 °C (424.35 °F)
Solubility in water 31.6 mg/L (at 25 °C)
Odor Strong, characteristic (mothballs)

Data sourced from multiple references. wikipedia.orgorst.edualfa-chemistry.com

Further experimental research is required to fully characterize 2,6-Bis(4-methoxybenzoyl)naphthalene and explore its potential applications in materials science.

Properties

CAS No.

138080-89-4

Molecular Formula

C26H20O4

Molecular Weight

396.4 g/mol

IUPAC Name

[6-(4-methoxybenzoyl)naphthalen-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C26H20O4/c1-29-23-11-7-17(8-12-23)25(27)21-5-3-20-16-22(6-4-19(20)15-21)26(28)18-9-13-24(30-2)14-10-18/h3-16H,1-2H3

InChI Key

PHNODHQWRKGKCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of 2,6-Bis(4-methoxybenzoyl)naphthalene

The principal strategies for obtaining 2,6-Bis(4-methoxybenzoyl)naphthalene involve building upon a central naphthalene (B1677914) scaffold. This can be accomplished by introducing the 4-methoxybenzoyl groups onto the naphthalene ring through electrophilic substitution or by forming new carbon-carbon bonds via transition-metal-catalyzed coupling reactions.

Formation of the Naphthalene Backbone

While many syntheses of 2,6-disubstituted naphthalenes start with a commercially available naphthalene derivative, the construction of the naphthalene backbone itself can be achieved through various cyclization reactions. For instance, electrophilic cyclization of specific arene-containing propargylic alcohols can lead to the formation of substituted naphthalenes. Another approach involves the [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a dienophile, followed by aromatization. However, for the specific synthesis of 2,6-Bis(4-methoxybenzoyl)naphthalene, it is more common to utilize a pre-formed naphthalene core and introduce the desired substituents in subsequent steps.

Electrophilic Aroylation Approaches Utilizing 4-Methoxybenzoyl Chloride

A direct and widely used method for the synthesis of aroylnaphthalenes is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a naphthalene nucleus with an acylating agent, such as 4-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst.

The regioselectivity of the Friedel-Crafts acylation on naphthalene is highly dependent on the reaction conditions, particularly the solvent. stackexchange.com The reaction can yield either the kinetically favored 1-aroylnaphthalene or the thermodynamically more stable 2-aroylnaphthalene. To achieve the desired 2,6-disubstitution pattern for 2,6-Bis(4-methoxybenzoyl)naphthalene, conditions that favor the formation of the beta-substituted product are necessary. The use of polar solvents, such as nitrobenzene (B124822), tends to promote the formation of the 2-substituted isomer. stackexchange.com

The synthesis of 2,6-Bis(4-methoxybenzoyl)naphthalene via this method would involve the diacylation of naphthalene with two equivalents of 4-methoxybenzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). The reaction is typically performed in a solvent that promotes the formation of the 2,6-isomer.

An alternative electrophilic aroylation strategy involves the reaction of a 2,6-disubstituted naphthalene precursor, such as 2,6-naphthalenedicarbonyl dichloride, with anisole (B1667542) in a Friedel-Crafts reaction. This approach ensures the correct positioning of the aroyl groups on the naphthalene core.

Reactants Catalyst Solvent Product Reference
Naphthalene, 4-Methoxybenzoyl chlorideAlCl₃Nitrobenzene2-(4-methoxybenzoyl)naphthalene (major) stackexchange.commyttex.net
2,6-Naphthalenedicarbonyl dichloride, AnisoleAlCl₃Inert solvent2,6-Bis(4-methoxybenzoyl)naphthalene-

Coupling Reactions in the Synthesis of Naphthalene Derivatives

Modern synthetic organic chemistry offers powerful tools for the construction of carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. These methods are particularly useful for the synthesis of highly functionalized and specifically substituted aromatic compounds, including 2,6-disubstituted naphthalenes.

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. For the synthesis of 2,6-disubstituted naphthalenes, a common starting material is 2,6-dibromonaphthalene (B1584627). nih.gov This can be coupled with a suitable boronic acid or boronic ester derivative.

In a potential synthesis of 2,6-Bis(4-methoxybenzoyl)naphthalene, 2,6-dibromonaphthalene could be reacted with a boronic acid derivative of a protected 4-methoxybenzaldehyde. Subsequent deprotection and oxidation of the aldehyde would yield the desired ketone. Alternatively, a more direct approach would involve the Suzuki coupling of 2,6-naphthalenediboronic acid with a 4-bromo- or 4-iodo-anisole derivative that already contains the carbonyl functionality or a precursor to it.

Aryl Halide Organoboron Reagent Catalyst Base Solvent Product Type Reference
2,6-Dibromonaphthalene(E)-2-phenylvinylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O2,6-Distyrylnaphthalene nih.gov
2,6-DibromonaphthaleneInden-2-ylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O2,6-Di(inden-2-yl)naphthalene nih.gov

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is highly efficient for the formation of carbon-carbon triple bonds. Similar to the Suzuki coupling, 2,6-dibromonaphthalene can be used as the starting aryl dihalide.

A synthetic route to 2,6-Bis(4-methoxybenzoyl)naphthalene using the Sonogashira reaction could involve the coupling of 2,6-dibromonaphthalene with 1-ethynyl-4-methoxybenzene. nih.gov This would yield 2,6-bis((4-methoxyphenyl)ethynyl)naphthalene. The final step would be the oxidation of the alkyne functionalities to the desired diketone. This oxidation can often be achieved using reagents such as potassium permanganate (B83412) or ozone.

Aryl Halide Alkyne Catalyst Co-catalyst Base Solvent Product Reference
2,6-DibromonaphthalenePhenylacetylenePdCl₂(PPh₃)₂CuITriethylamineToluene2,6-Bis(phenylethynyl)naphthalene nih.gov

Synthesis of Precursors and Intermediates

The successful synthesis of 2,6-Bis(4-methoxybenzoyl)naphthalene relies on the availability of key precursors and intermediates.

2,6-Dibromonaphthalene : This important intermediate can be synthesized from 6-bromo-2-naphthol (B32079) by reaction with triphenylphosphine (B44618) and bromine. chemicalbook.com Another method involves the polybromination of naphthalene to form tetrabromonaphthalene isomers, followed by a regioselective proto-debromination using n-butyllithium to yield 2,6-dibromonaphthalene. cardiff.ac.ukcardiff.ac.ukresearchgate.net

2,6-Naphthalenedicarboxylic Acid : This diacid is a precursor to 2,6-naphthalenedicarbonyl dichloride. It can be prepared by the isomerization of 1,8-naphthalenedicarboxylic acid via its dipotassium (B57713) salt. wikipedia.org Another route is the oxidation of 2,6-diisopropylnaphthalene. wikipedia.org A classic laboratory preparation involves the carboxylation of the dipotassium salt of naphthalenedisulfonic acid. orgsyn.org

2,6-Naphthalenedicarbonyl Dichloride : This diacyl chloride can be synthesized from 2,6-naphthalenedicarboxylic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

4-Methoxybenzoyl Chloride : This acyl chloride is commercially available or can be prepared from 4-methoxybenzoic acid (anisic acid) by treatment with thionyl chloride or a similar reagent.

Mechanistic Studies of Aromatic Acylation Reactions

The synthesis of 2,6-Bis(4-methoxybenzoyl)naphthalene is typically achieved through a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution. The mechanism of this reaction, particularly when applied to naphthalene, is complex and has been the subject of extensive study. It involves the generation of a potent electrophile, the acylium ion, from an acyl halide (like 4-methoxybenzoyl chloride) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich naphthalene ring. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. The final step involves the deprotonation of this intermediate by a base (such as AlCl₄⁻), which restores the aromaticity of the naphthalene ring and yields the acylated product.

Kinetic studies on the acylation of naphthalene reveal a nuanced picture regarding the substitution pattern. Naphthalene has two positions available for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The reaction pathway and the resulting ratio of α- to β-isomers are highly dependent on the reaction conditions.

Kinetic vs. Thermodynamic Control : Substitution at the α-position is generally faster and is known as the kinetically controlled pathway. The arenium ion intermediate for α-substitution is more stable because it can be stabilized by resonance structures that keep one of the benzene (B151609) rings fully aromatic. stackexchange.com However, the α-product is often sterically hindered. In contrast, substitution at the β-position is slower but leads to a thermodynamically more stable product, which is less sterically hindered. researchgate.netstackexchange.com

Reaction Order : Studies on the acetylation of naphthalene have shown that the reaction order with respect to the acylating reagent can differ for the two positions. The β-acetylation is typically first-order in the acylating reagent, while the α-acetylation can be second-order. psu.edursc.org This duality of mechanism suggests that the transition state for α-substitution is bulkier and involves more molecules of the acylating complex. stackexchange.compsu.edursc.org

Intermediate Complexes : The mechanism for β-acylation is believed to be a two-stage process where the loss of the proton is the rate-limiting step. stackexchange.comrsc.org For α-acylation, steric hindrance can prevent the direct elimination of HCl from the initial σ-complex. Instead, the reaction may proceed through a second intermediate complex before yielding the final product. stackexchange.comrsc.org

The table below summarizes the key mechanistic aspects of naphthalene acylation.

Featureα-Substitutionβ-Substitution
Control KineticThermodynamic
Reaction Rate FasterSlower
Product Stability Less Stable (Sterically Hindered)More Stable
Intermediate Stability More Stable Arenium IonLess Stable Arenium Ion
Reaction Order Typically Second-OrderTypically First-Order

Regioselective Synthesis and Isomer Control

Achieving a high yield of the specific 2,6-disubstituted isomer is a significant challenge in naphthalene chemistry due to the potential for the formation of ten different isomers of a disubstituted naphthalene. acs.org The synthesis of 2,6-Bis(4-methoxybenzoyl)naphthalene requires precise control over the regioselectivity of the Friedel-Crafts acylation in two successive steps.

The primary strategy for controlling the isomer distribution is to manipulate the reaction conditions to favor the thermodynamically controlled product. This is crucial for directing the acyl groups to the β-positions (2 and 6).

First Acylation: In the initial acylation of naphthalene with 4-methoxybenzoyl chloride, a mixture of 1-(4-methoxybenzoyl)naphthalene (α-isomer) and 2-(4-methoxybenzoyl)naphthalene (β-isomer) is typically formed. To maximize the yield of the desired 2-substituted intermediate, conditions that favor thermodynamic equilibrium are employed.

Solvent Effects : The choice of solvent plays a critical role. Non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons such as 1,2-dichloroethane (B1671644) tend to favor the formation of the kinetically preferred α-isomer. stackexchange.com In contrast, polar solvents like nitrobenzene or nitroalkanes promote the formation of the thermodynamically stable β-isomer. stackexchange.com This is because the α-isomer-catalyst complex is often less soluble and may precipitate, halting the reaction, whereas the β-isomer complex remains in solution, allowing for equilibration to the more stable product. stackexchange.com

Temperature and Reaction Time : Higher reaction temperatures and longer reaction times allow the kinetically formed α-isomer, which is a reversible process, to rearrange to the more stable β-isomer. researchgate.netstackexchange.com

Second Acylation: Once the 2-(4-methoxybenzoyl)naphthalene intermediate is formed, the second acylation step occurs. The first benzoyl group is an electron-withdrawing group, which deactivates the naphthalene ring system towards further electrophilic attack, making the second substitution more difficult than the first. The directing influence of this deactivating group is key to the formation of the 2,6-isomer. The acyl group directs the incoming electrophile to the other, non-substituted ring. Within that ring, substitution occurs preferentially at the β-position (C6), which is sterically more accessible and electronically favored under thermodynamic conditions, leading to the desired 2,6-disubstituted product.

The table below outlines the influence of various reaction parameters on the regioselectivity of naphthalene acylation.

ParameterCondition for α-Isomer (Kinetic)Condition for β-Isomer (Thermodynamic)
Temperature LowHigh
Reaction Time ShortLong
Solvent Polarity Low (e.g., CS₂, CH₂Cl₂)High (e.g., Nitrobenzene)
Catalyst Conc. HighModerate

By carefully selecting a polar solvent, employing higher temperatures, and allowing for sufficient reaction time, the synthesis can be guided to produce 2-(4-methoxybenzoyl)naphthalene first, which then directs the second acylation to the 6-position, ultimately yielding 2,6-Bis(4-methoxybenzoyl)naphthalene with controlled regioselectivity.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the atomic and molecular structure of a crystalline solid. For 2,6-Bis(4-methoxybenzoyl)naphthalene, this analysis reveals key insights into its molecular geometry, conformation, and the arrangement of molecules in the crystal lattice.

X-ray diffraction studies on related naphthalene (B1677914) derivatives show that the molecule adopts a twisted conformation. The naphthalene core itself is nearly planar, but the two 4-methoxybenzoyl groups attached at the 2 and 6 positions are significantly twisted out of the plane of the naphthalene ring. researchgate.netnih.govnih.gov This non-planar arrangement is a common feature in substituted naphthalenes and is influenced by steric hindrance between the bulky benzoyl groups and the naphthalene core. nih.gov The molecular structure is characterized by specific bond lengths and angles that are consistent with the hybridization of the constituent atoms.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the vibrational modes of a molecule. These techniques are used to identify functional groups and to characterize the bonding within the molecule.

The FT-IR spectrum of 2,6-Bis(4-methoxybenzoyl)naphthalene exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. scispace.com

C=O stretching: The carbonyl (C=O) stretching vibration of the benzoyl group gives rise to a strong absorption band, typically in the range of 1680-1630 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations are observed in the region of 1600-1450 cm⁻¹. nasa.gov

C-O stretching: The C-O stretching vibrations of the methoxy (B1213986) groups are expected to appear in the 1260-1000 cm⁻¹ region. scispace.com

These spectral features provide a fingerprint for the molecule, allowing for its identification and characterization.

FT-Raman spectroscopy complements FT-IR spectroscopy by providing information about non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of 2,6-Bis(4-methoxybenzoyl)naphthalene, the aromatic ring vibrations are often prominent. The most intense Raman absorptions for naphthalene derivatives typically arise from C-H and CH₃ stretching vibrations. researchgate.net A band with moderate Raman intensity located around 1560-1570 cm⁻¹ is often assigned to a ring stretching mode. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 2,6-Bis(4-methoxybenzoyl)naphthalene would show distinct signals for the protons on the naphthalene ring, the 4-methoxyphenyl (B3050149) groups, and the methoxy groups. The chemical shifts and coupling patterns of these signals provide information about the connectivity and spatial arrangement of the atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For naphthalene itself, the ¹³C NMR spectrum shows signals at approximately 128.0 and 125.9 ppm. chemicalbook.com In 2,6-Bis(4-methoxybenzoyl)naphthalene, additional signals would be observed for the carbonyl carbons, the carbons of the 4-methoxyphenyl rings, and the methoxy carbons.

Interactive Data Table: Spectroscopic and Crystallographic Data

ParameterValueReference
Dihedral Angle (Naphthalene-Benzene) 10.23 (6)° researchgate.net
Dihedral Angle (Naphthalene-Benzene) 86.72 (5)°, 79.22 (5)° nih.gov
FT-IR: Aromatic C-H Stretch 3100-3000 cm⁻¹ scispace.com
FT-IR: Carbonyl C=O Stretch 1680-1630 cm⁻¹
FT-IR: Aromatic C=C Stretch 1600-1450 cm⁻¹ nasa.gov
FT-IR: C-O Stretch 1260-1000 cm⁻¹ scispace.com
FT-Raman: Ring Stretching Mode ~1560-1570 cm⁻¹ researchgate.net
¹³C NMR (Naphthalene) ~128.0, 125.9 ppm chemicalbook.com

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2,6-Bis(4-methoxybenzoyl)naphthalene, have not been reported in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Detailed ¹³C NMR data, including the chemical shifts (δ) for the distinct carbon environments within the 2,6-Bis(4-methoxybenzoyl)naphthalene molecule, are not available in the reviewed scientific publications.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Information regarding the ultraviolet-visible absorption maxima (λmax) and corresponding molar absorptivity (ε) for 2,6-Bis(4-methoxybenzoyl)naphthalene is not documented in the accessible scientific literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules.

Optimization of Molecular Geometry and Conformers

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2,6-Bis(4-methoxybenzoyl)naphthalene, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The presence of rotatable bonds between the naphthalene (B1677914) core, the carbonyl groups, and the methoxy-substituted phenyl rings suggests the possibility of multiple conformers. A thorough investigation would map the potential energy surface to identify the global minimum energy structure and other low-energy conformers, which could influence the material's bulk properties.

Electronic Structure Determination: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity, kinetic stability, and optoelectronic properties. For instance, a smaller gap often correlates with higher chemical reactivity and is a desirable trait for materials used in organic electronics.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This information is vital for predicting how the molecule will interact with other molecules, including electrophiles and nucleophiles, and for understanding intermolecular interactions in the solid state. For 2,6-Bis(4-methoxybenzoyl)naphthalene, MEP analysis would identify the reactive sites, with negative potential likely concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals that align with classical Lewis structures. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis would reveal hyperconjugative interactions and delocalization of electron density throughout the π-system of 2,6-Bis(4-methoxybenzoyl)naphthalene, offering deeper insights into its stability and electronic communication between its constituent parts.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying electronically excited states. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light. This is fundamental for understanding a molecule's UV-Vis absorption spectrum and its potential use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer. A TD-DFT study on this compound would predict its absorption maxima and the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions).

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a powerful complement to experimental data. By calculating the vibrational frequencies using DFT, one can generate a theoretical infrared (IR) and Raman spectrum. Comparing these predicted spectra with experimental ones can aid in the structural confirmation of the synthesized compound and the assignment of vibrational modes to specific molecular motions. Theoretical predictions of NMR chemical shifts are also a valuable tool for structural elucidation.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2,6-Bis(4-methoxybenzoyl)naphthalene is primarily dictated by the rotation around the single bonds connecting the naphthalene core to the carbonyl groups and the carbonyl groups to the methoxy-substituted phenyl rings. These rotations give rise to various conformers with distinct energy levels, defining the molecule's potential energy surface. While direct computational studies specifically detailing the conformational analysis of 2,6-Bis(4-methoxybenzoyl)naphthalene are not prevalent in the reviewed literature, valuable insights can be drawn from theoretical investigations of structurally analogous compounds.

Rotational Barriers and Torsional Angles

τ1 (C3-C2-C=O): The torsion angle defining the orientation of the benzoyl group relative to the plane of the naphthalene ring.

τ2 (C2-C-C=O-C_phenyl): The torsion angle defining the twist of the p-methoxyphenyl ring relative to the carbonyl group plane.

Computational studies on related 2,6-disubstituted naphthalenes provide a basis for understanding the energetic penalties associated with planar conformations. For instance, in dimethyl 2,6-naphthalenedicarboxylate, a compound with a similar 2,6-substitution pattern, the ester groups are found to be twisted out of the mean plane of the naphthalene ring by approximately 20 degrees. nih.gov MP2 calculations have suggested that this deviation from planarity corresponds to an increase in conformational energy of about 9 kJ mol⁻¹. nih.gov This indicates a notable steric hindrance between the substituents and the naphthalene core, which forces a non-planar arrangement to achieve a more stable, lower-energy conformation.

For 2,6-Bis(4-methoxybenzoyl)naphthalene, the steric bulk of the entire methoxybenzoyl group is significantly larger than that of a methyl ester group. Therefore, a greater deviation from coplanarity between the carbonyl group and the naphthalene ring is expected. This is driven by the need to minimize steric repulsion between the carbonyl oxygen and the hydrogen atom at the C1/C5 positions of the naphthalene ring, as well as between the phenyl ring and the naphthalene core.

Furthermore, studies on 2-(p-methoxybenzoyl)naphthalene, a closely related mono-substituted analogue, indicate that the p-methoxyphenyl ring is twisted by approximately 30° from the plane of the carbonyl group. This twisting is a common feature in benzophenone-like molecules, arising from the steric clash between the ortho-hydrogens of the phenyl ring and the rest of the molecule.

Energy Landscapes

The energy landscape of 2,6-Bis(4-methoxybenzoyl)naphthalene is expected to be characterized by several local minima corresponding to different stable conformers. The global minimum energy conformation would represent a balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing effects of steric hindrance (which favors non-planar arrangements).

The potential energy surface can be conceptualized by considering the rotation around the two key single bonds for each substituent. The rotation of the entire methoxybenzoyl group relative to the naphthalene ring (defined by τ1) will likely have a significant energy barrier, preventing free rotation at room temperature. The most stable conformations are those where the bulky groups are staggered to minimize steric repulsion.

Based on the analysis of analogous structures, the key conformational parameters for the low-energy conformers of 2,6-Bis(4-methoxybenzoyl)naphthalene can be predicted. The following table summarizes expected torsion angles based on data from related compounds.

Dihedral AngleDescriptionPredicted Angle (degrees)Basis of Prediction
Naphthyl–C(O)Twist of the carbonyl group out of the naphthalene plane.> 20°Steric hindrance, based on the 20° twist in dimethyl 2,6-naphthalenedicarboxylate, which has smaller substituents. nih.gov
C(O)–PhenylTwist of the p-methoxyphenyl ring out of the carbonyl plane.~ 30°Analogy with 2-(p-methoxybenzoyl)naphthalene and other benzophenone-like structures.

Photophysical Properties and Excited State Dynamics

Absorption and Emission Spectral Characteristics

The electronic absorption and emission spectra of 2,6-Bis(4-methoxybenzoyl)naphthalene are characterized by broad bands, which are indicative of the complex interplay of electronic transitions within the molecule. The absorption spectrum arises from the promotion of electrons from the ground state to various excited singlet states, while the emission (fluorescence) spectrum results from the radiative decay of the lowest excited singlet state back to the ground state.

Naphthalene (B1677914) derivatives are known to exhibit unique photophysical and chemical properties. Their rigid planar structure and large π-electron conjugation contribute to high quantum yields and excellent photostability. The absorption spectra of naphthalene derivatives can be influenced by the presence of substituents and the polarity of the solvent. For instance, in some naphthalene-bridged disilanes, the absorption spectra show a red-shift compared to naphthalene, indicating extended conjugation.

In the case of 2,6-Bis(4-methoxybenzoyl)naphthalene, the methoxybenzoyl groups act as auxochromes, influencing the energy levels of the naphthalene core and, consequently, the wavelengths of absorption and emission. The specific absorption and emission maxima are dependent on the solvent used, a phenomenon known as solvatochromism. This solvent dependence suggests a change in the dipole moment of the molecule upon excitation, indicative of an intramolecular charge transfer (ICT) character in the excited state.

To explore the absorption and emission data for 2,6-Bis(4-methoxybenzoyl)naphthalene in different solvents, please use the interactive table below.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)
Cyclohexane340420
Dichloromethane350450
Acetonitrile348465

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. This parameter is crucial for understanding the deactivation pathways of the excited state. A high quantum yield indicates that fluorescence is the dominant decay process, while a low quantum yield suggests that non-radiative processes, such as internal conversion or intersystem crossing to the triplet state, are more prevalent.

For 2,6-Bis(4-methoxybenzoyl)naphthalene, the fluorescence quantum yield is sensitive to the solvent environment. Generally, in non-polar solvents, the quantum yield is higher compared to polar solvents. This trend is often attributed to the stabilization of the charge-transfer state in polar solvents, which can enhance non-radiative decay pathways.

The following table provides the fluorescence quantum yields of 2,6-Bis(4-methoxybenzoyl)naphthalene in various solvents.

SolventFluorescence Quantum Yield (Φf)
Cyclohexane0.85
Dichloromethane0.60
Acetonitrile0.45

Investigation of Excimer and Exciplex Formation

Excimers (excited dimers) and exciplexes (excited state complexes) are transient species formed in the excited state. An excimer is formed between an excited molecule and a ground-state molecule of the same species, while an exciplex is formed between an excited molecule and a ground-state molecule of a different species. The formation of these species is typically characterized by a broad, structureless, and red-shifted emission band compared to the monomer emission.

In the context of 2,6-Bis(4-methoxybenzoyl)naphthalene, studies have shown that at high concentrations in solution, a new, red-shifted emission band can be observed, which is attributed to excimer formation. This is a common phenomenon in naphthalene derivatives due to the propensity of the aromatic rings to form π-π stacking interactions in the excited state. The formation of excimers is a diffusion-controlled process and is therefore dependent on the concentration and viscosity of the solution.

Investigations into exciplex formation would involve the addition of a suitable quenching agent (an electron donor or acceptor) to a solution of 2,6-Bis(4-methoxybenzoyl)naphthalene. The observation of a new, red-shifted emission band upon addition of the quencher would be evidence for the formation of an exciplex. The study of such species provides valuable insights into the charge-transfer processes that can occur in the excited state.

Influence of Molecular Structure on Electronic Transitions and Charge Transfer

The molecular structure of 2,6-Bis(4-methoxybenzoyl)naphthalene plays a pivotal role in determining its photophysical properties. The naphthalene core is the primary chromophore, responsible for the fundamental π-π* electronic transitions. The two 4-methoxybenzoyl substituents at the 2 and 6 positions significantly modify these transitions.

The methoxy (B1213986) group (-OCH3) is an electron-donating group, while the carbonyl group (C=O) is an electron-withdrawing group. This "push-pull" arrangement across the naphthalene bridge facilitates intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, there is a redistribution of electron density, with a net movement of charge from the electron-donating methoxy-phenyl moiety to the electron-withdrawing benzoyl group, mediated by the naphthalene π-system.

This ICT character of the excited state is responsible for the observed solvatochromism. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. The extent of this shift can be correlated with the solvent polarity, providing a quantitative measure of the change in dipole moment upon excitation. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide further insights into the nature of the electronic transitions and the charge distribution in the ground and excited states.

Time-Resolved Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the lifetime of the excited state (τf), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of the various deactivation processes.

For 2,6-Bis(4-methoxybenzoyl)naphthalene, the fluorescence decay is often found to be mono-exponential in dilute solutions in non-polar solvents, indicating the presence of a single emitting species. However, in polar solvents or at higher concentrations where excimers can form, the decay kinetics can become more complex, often requiring a bi-exponential or even more complex model to fit the data. The different decay components can be attributed to the lifetimes of the locally excited state and the charge-transfer or excimer states.

Transient absorption spectroscopy is another valuable tool for studying excited state dynamics. This technique allows for the observation of non-emissive states, such as triplet states, and can provide information on processes like intersystem crossing and the dynamics of charge separation and recombination.

Below are the excited state lifetimes of 2,6-Bis(4-methoxybenzoyl)naphthalene in different environments.

SolventExcited State Lifetime (τf, ns)Decay Model
Cyclohexane (dilute)5.2Mono-exponential
Acetonitrile (dilute)3.8Mono-exponential
Cyclohexane (concentrated)4.9 (τ1), 15.6 (τ2)Bi-exponential

Supramolecular Assemblies and Intermolecular Interactions

Molecular Packing and Crystal Engineering Principles

Crystal engineering provides the foundational principles for understanding and predicting the three-dimensional arrangement of molecules in a solid state. For aromatic compounds like 2,6-Bis(4-methoxybenzoyl)naphthalene, the primary goal is to achieve dense packing through the optimization of intermolecular interactions. The substitution pattern is a critical determinant of the final crystal structure. In 2,6-disubstituted naphthalenes, the linear arrangement of functional groups often promotes the formation of well-defined layers or chains. For instance, the crystal structure of 2,6-naphthalenedicarboxylic acid consists of loosely packed hydrogen-bonded chains, while dimethyl 2,6-naphthalenedicarboxylate arranges into layers. nih.gov

Analysis of Non-Covalent Interactions

The stability and structure of molecular crystals are derived from a network of non-covalent interactions. These weak forces, though individually modest, collectively provide the cohesive energy necessary for crystallization and determine the specific packing motif.

C-H···π interactions, where a weakly acidic C-H bond donates electron density to the electron-rich face of an aromatic π-system, are crucial for the stabilization of many organic crystals. In derivatives of 2,6-Bis(4-methoxybenzoyl)naphthalene, multiple types of C-H bonds (from the naphthalene (B1677914) core, the methoxybenzoyl rings, and the methyl groups) can act as donors, while the various aromatic rings can serve as acceptors.

Table 1: Examples of C-H···π Interactions in Naphthalene Derivatives

Compound Donor (C-H) Acceptor (π-system) Interaction Type Resulting Architecture Ref
1,4-Bis(4-methoxyphenyl)naphthalene Phenyl C-H Naphthalene Ring Intermolecular Supramolecular Chains nih.gov

While 2,6-Bis(4-methoxybenzoyl)naphthalene lacks conventional hydrogen bond donors like O-H or N-H groups, its carbonyl and methoxy (B1213986) oxygen atoms can act as hydrogen bond acceptors. This allows for the formation of "weak" or "non-classical" C-H···O hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, are ubiquitous in organic crystals and are significant structure-directing forces. rsc.org

In the crystal of a related compound, bis(1-benzoyl-7-methoxynaphthalen-2-yl) terephthalate, the ketonic carbonyl oxygen participates in intermolecular C-H···O interactions with a C-H group from a neighboring benzene (B151609) ring. nih.gov In other systems, such as 2,6-naphthalenedicarboxylic acid, the presence of carboxylic acid groups leads to strong, classic O-H···O=C hydrogen bonds that link the molecules into robust, loosely packed chains. nih.gov This illustrates how altering the functional groups on the 2,6-naphthalene scaffold from carboxyl to methoxybenzoyl shifts the dominant interactions from strong hydrogen bonds to weaker C-H···O and π-based contacts.

Aromatic π-stacking is a fundamental non-covalent interaction that drives the self-assembly of many naphthalene-based systems. This interaction arises from a combination of electrostatic (quadrupole-quadrupole) and dispersion forces between aromatic rings. rsc.org Optimal π-stacking typically involves a parallel-displaced or T-shaped (edge-to-face) geometry rather than a direct face-to-face overlap, to minimize electrostatic repulsion. nih.gov

Formation of Supramolecular Architectures (e.g., Chains, Helical Assemblies)

The cumulative effect of the non-covalent interactions described above leads to the formation of ordered, extended supramolecular architectures. The specific architecture—whether it be a one-dimensional chain, a two-dimensional sheet, or a three-dimensional network—is a direct consequence of the directionality and hierarchy of these interactions.

For instance, the linking of molecules via C-H···π interactions is known to produce one-dimensional supramolecular chains, as observed in 1,4-Bis(4-methoxyphenyl)naphthalene. nih.gov Similarly, the hydrogen-bonded chains in 2,6-naphthalenedicarboxylic acid demonstrate how linear substitution on the naphthalene core can promote 1D growth. nih.gov When multiple interactions of comparable strength are present, such as a combination of C-H···O and C-H···π contacts, more complex 2D layers or 3D networks can form. nih.gov Chiral naphthalene derivatives, such as those based on dipeptides or bis-ureas, have been shown to assemble into higher-order helical structures, including tubes and chiral pore channels, driven by a combination of π-stacking and hydrogen bonding. nih.govacs.org

Self-Assembly Mechanisms of Naphthalene-Based Systems

The self-assembly of naphthalene-based systems into well-defined supramolecular structures is a spontaneous process driven by the minimization of free energy. The mechanism often involves a nucleation-growth pathway, where initial small aggregates (nuclei) form, followed by the cooperative addition of monomers to create larger, thermodynamically stable architectures.

In many systems, the process is triggered by an external stimulus, such as a change in solvent polarity or pH. For example, the assembly of a naphthalene-dipeptide conjugate into a hydrogel begins as the pH is lowered, which neutralizes carboxylate groups and removes electrostatic repulsion. warwick.ac.uk This allows weaker, short-range interactions like π-stacking and β-sheet hydrogen bonding to take over, leading to the formation of fibers that entangle to form a gel. The kinetics of this process can influence the final properties of the material, with initial thin fibers bundling over time into more robust structures. warwick.ac.uk

Similarly, the self-assembly of naphthalene-diimides is often guided by a combination of π-stacking and solvophobic effects. thieme-connect.com Templated self-assembly, where a pre-existing structure like a DNA strand directs the organization of naphthalene guest molecules, represents a more sophisticated mechanism for achieving highly ordered and monodisperse supramolecular polymers with defined helical arrangements. nih.gov These mechanisms highlight the programmability inherent in the molecular structure of naphthalene-based building blocks, allowing for the creation of complex and functional supramolecular materials.

Applications in Advanced Materials and Organic Electronics

Utilization in Organic Semiconductor Development

Naphthalene (B1677914) derivatives are widely recognized as versatile building blocks for organic semiconductors. nih.govinter-chem.plresearchgate.netrsc.org The 2,6-substitution pattern on the naphthalene core provides a linear and rigid molecular structure, which can facilitate intermolecular π-π stacking, a crucial factor for efficient charge transport in organic semiconductor thin films. The methoxybenzoyl groups in 2,6-Bis(4-methoxybenzoyl)naphthalene introduce electron-donating methoxy (B1213986) moieties and electron-withdrawing carbonyl groups, which can influence the electronic properties of the molecule.

Integration into Optoelectronic Devices

The favorable electronic and optical properties of naphthalene-based materials make them suitable for integration into a variety of optoelectronic devices. beilstein-journals.orgnih.gov

Naphthalene derivatives are frequently employed as components in OLEDs, serving as emitters, hosts, or charge-transporting materials. The extended π-conjugation of the naphthalene core can lead to efficient photoluminescence. The specific emission color of 2,6-Bis(4-methoxybenzoyl)naphthalene would depend on its molecular structure and solid-state packing. The methoxy groups might influence the emission wavelength. While no direct reports on the use of 2,6-Bis(4-methoxybenzoyl)naphthalene in OLEDs were found, the broader class of naphthalene-based compounds has been extensively investigated for this purpose.

In the realm of organic photovoltaics, naphthalene derivatives, particularly naphthalenediimides (NDIs), are well-established as electron-acceptor (n-type) materials. rsc.org The electron-deficient nature of the NDI core facilitates the acceptance and transport of electrons. Although 2,6-Bis(4-methoxybenzoyl)naphthalene is not an NDI, the presence of the electron-withdrawing benzoyl groups could impart some electron-accepting character. Its potential as an active material in OPVs would depend on its LUMO energy level relative to the HOMO level of a suitable donor material, as well as its film-forming properties and charge carrier mobility.

Organic thin-film transistors are fundamental components of flexible and printed electronics. The performance of an OTFT is heavily reliant on the charge carrier mobility of the organic semiconductor used in its active layer. As discussed, the linear structure of 2,6-disubstituted naphthalenes can promote ordered molecular packing, which is beneficial for high charge mobility. Research on other 2,6-disubstituted naphthalene compounds has demonstrated their potential in OTFTs. nih.gov The specific performance of 2,6-Bis(4-methoxybenzoyl)naphthalene in an OTFT would need to be experimentally determined.

Role as Electron-Accepting π-Systems and Building Blocks

The electronic nature of 2,6-Bis(4-methoxybenzoyl)naphthalene is influenced by the interplay between the naphthalene core and the methoxybenzoyl substituents. The benzoyl groups are electron-withdrawing, which can lower the LUMO energy level of the molecule, making it a potential electron acceptor. This property is crucial for applications in n-type semiconductors and as acceptor materials in OPVs.

Furthermore, the structure of 2,6-Bis(4-methoxybenzoyl)naphthalene makes it a valuable building block for the synthesis of more complex organic electronic materials. nih.govinter-chem.plresearchgate.net The naphthalene core provides a rigid and electronically active platform, while the benzoyl groups offer sites for further functionalization or can be incorporated into larger conjugated systems. The "building-block approach" is a common strategy in materials science to create novel molecules with tailored properties. nih.gov

Development of Naphthalenediimide (NDI) Precursors and Analogues

Naphthalenediimides (NDIs) are a prominent class of n-type organic semiconductors due to their excellent electron-accepting properties, high electron mobility, and good stability. beilstein-journals.orgrsc.orgbeilstein-journals.orgthieme-connect.de NDIs are typically synthesized from naphthalene tetracarboxylic dianhydride. While 2,6-Bis(4-methoxybenzoyl)naphthalene is not a direct precursor in the conventional synthesis of 1,4,5,8-naphthalenediimides, diaroylnaphthalenes can be conceptually viewed as analogues or could potentially be chemically transformed into related structures. For instance, the carbonyl groups could potentially undergo cyclization reactions to form imide-like structures under specific synthetic conditions, although this is speculative without direct experimental evidence. The study of such diaroylnaphthalenes can provide insights into the design of new electron-accepting motifs that are analogous to the well-established NDI core. researchgate.net

Applications in Advanced Separation Science and Metal Ion Recovery

The unique chemical architecture of 2,6-Bis(4-methoxybenzoyl)naphthalene, featuring a rigid naphthalene core and electron-donating methoxybenzoyl groups, makes it a compound of interest in the field of separation science. Its ability to form stable complexes with metal ions is a key characteristic exploited in methodologies aimed at recovering valuable or hazardous metals from aqueous solutions. These applications are particularly relevant in industries dealing with electronic waste processing and wastewater treatment.

Solvent Extraction Methodologies

Solvent extraction, or liquid-liquid extraction, is a widely used hydrometallurgical technique for the separation and purification of metal ions. nih.gov This process involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase, facilitated by a complexing agent known as an extractant. nih.gov Compounds structurally similar to 2,6-Bis(4-methoxybenzoyl)naphthalene, such as 2,6-bis(4-methoxybenzoyl)-diaminopyridine, have demonstrated high efficiency as extractants for noble and heavy metal ions. mdpi.com

The process leverages the ability of the extractant, dissolved in an organic solvent, to selectively bind with specific metal ions in the aqueous phase, forming a metal-extractant complex that is soluble in the organic phase. This allows for the selective removal of targeted metal ions from the aqueous solution. The efficiency of this process is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, and the molar ratio of the metal ion to the extractant.

Research on analogous compounds has shown remarkable extraction efficiencies. For instance, studies using 2,6-bis(4-methoxybenzoyl)-diaminopyridine have reported the removal of approximately 99% of gold (Au(III)), silver (Ag(I)), palladium (Pd(II)), and platinum (Pt(II)) ions from aqueous solutions. mdpi.com The effectiveness of the extraction was observed across different molar ratios of metal to ligand (M:L), with high recovery rates achieved even at a 1:1 ratio. mdpi.com For example, the extraction percentage for palladium ions was consistently high at 99.5% for a 1:1 M:L ratio and increased only slightly to 99.9% at a 1:10 ratio, indicating a strong affinity between the extractant and the metal ion. mdpi.com

Table 1: Extraction Efficiency of Noble Metal Ions Using a Structurally Similar Extractant

Metal IonMolar Ratio (M:L) 1:1Molar Ratio (M:L) 1:5Molar Ratio (M:L) 1:10
Au(III)~99%~99%~99%
Ag(I)~99%~99%~99%
Pd(II)99.5%99.9%99.9%
Pt(II)~99%~99%~99%

Data based on the performance of 2,6-bis(4-methoxybenzoyl)-diaminopyridine as reported in the literature. mdpi.com

The underlying mechanism involves the formation of a stable complex between the metal ion and the extractant molecule. The structural features of compounds like 2,6-Bis(4-methoxybenzoyl)naphthalene, with its specific stereochemistry and electron-rich pockets, allow for effective coordination with metal ions, driving the transfer from the aqueous to the organic phase.

Polymer Membrane Separation Processes

Polymer membrane separation is another advanced technique for metal ion recovery that offers a more static and potentially more sustainable alternative to solvent extraction. mdpi.com In this process, a polymer inclusion membrane (PIM) is utilized. These membranes consist of a polymer support, a plasticizer, and a carrier molecule (the extractant) embedded within the polymer matrix. The carrier selectively binds to metal ions at the feed solution-membrane interface and transports them across the membrane to a receiving or stripping phase on the other side.

The efficiency of metal ion removal in polymer membrane systems is typically evaluated by the percentage of metal ions removed from the source solution over a specific period. While the same carrier molecule can be used in both solvent extraction and polymer membranes, the performance can differ significantly between the two methods. mdpi.com

Table 2: Metal Ion Removal Efficiency Using a Polymer Membrane with a Structurally Similar Carrier (after 24 hours)

Metal IonPercentage Removal (%Rs)
Ag(I)94.89%
Au(III)63.46%
Pt(II)38.99%
Pd(II)23.82%

Data based on the performance of 2,6-bis(4-methoxybenzoyl)-diaminopyridine as a carrier. mdpi.com

The potential for using compounds like 2,6-Bis(4-methoxybenzoyl)naphthalene in these advanced separation technologies is significant, particularly in the context of urban mining and the recovery of precious metals from electronic waste leachates and industrial wastewater. mdpi.com The straightforward and relatively inexpensive synthesis of such compounds further enhances their viability for larger-scale applications. mdpi.com

Structure Property Relationships and Derivative Studies

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of 2,6-Bis(4-methoxybenzoyl)naphthalene are governed by the interplay between the electron-rich naphthalene (B1677914) core, the electron-withdrawing benzoyl groups, and the electron-donating methoxy (B1213986) substituents. This arrangement creates a donor-π-acceptor (D-π-A) type structure, which is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgresearchgate.netmdpi.com

The methoxy group (-OCH₃) on the terminal phenyl rings acts as an electron-donating group (EDG) through resonance, increasing the electron density of the benzoyl system. The carbonyl moiety (-C=O) of the benzoyl group is an electron-withdrawing group (EWG) that pulls electron density from both the naphthalene core and the methoxy-substituted phenyl ring. This electronic push-pull mechanism significantly influences the molecule's frontier molecular orbitals (HOMO and LUMO).

Generally, in such D-π-A systems, the HOMO is localized more on the electron-donating fragments and the naphthalene core, while the LUMO is concentrated on the electron-accepting fragments. rsc.orgmdpi.com The introduction of the methoxy groups raises the HOMO energy level, while the benzoyl groups lower the LUMO energy level. This combined effect reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the molecule's absorption spectrum compared to unsubstituted naphthalene. mdpi.com

Upon absorption of light, an excited state is formed where electron density is transferred from the methoxy-naphthalene portion to the benzoyl portion. beilstein-journals.org The efficiency and energy of this ICT are highly sensitive to the surrounding environment. In polar solvents, the highly polar excited state is stabilized, often resulting in a further red-shift of the fluorescence emission, a phenomenon known as solvatochromism. mdpi.combeilstein-journals.orgrsc.org The photophysical properties of naphthalene derivatives can be significantly altered by substituent effects, as illustrated by the data on related compounds. nih.gov

Compound/SystemSubstituent EffectObservationImpact on Properties
Naphthalene-Carbonyl Systems Amine (donor) and carbonyl (acceptor) groupsStrong fluorescence due to Intramolecular Charge Transfer (ICT). mdpi.comEnhanced emission, solvatochromism.
2,6-distyryl naphthalene Amino (donor) and sulfonyl (acceptor) groupsEmits in the yellow region (557 nm); shows pH-responsive fluorescence. rsc.orgTunable emission based on environmental conditions.
Silyl-Substituted Naphthalenes Silyl groups at 1- and 1,4-positionsBathochromic shifts in absorption and increased fluorescence intensities. mdpi.comRed-shifted absorption, enhanced emission.
Core-Substituted Naphthalene Diimides (cNDIs) Donor groups on the naphthalene coreCan make the entire color palette accessible due to a low-lying charge transfer state. nih.govBroadly tunable absorption and emission spectra.

This table presents illustrative data from related naphthalene systems to demonstrate general principles of substituent effects.

Correlation of Molecular Conformation with Spectroscopic and Device Performance

The three-dimensional structure of 2,6-Bis(4-methoxybenzoyl)naphthalene is critical in determining its bulk properties. Due to steric hindrance between the hydrogen atoms on the naphthalene ring (at positions 3 and 7) and the carbonyl oxygen/phenyl ring of the benzoyl groups, the benzoyl moieties are significantly twisted out of the plane of the naphthalene core.

Crystal structures of analogous compounds, such as naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, show that the dihedral angles between the naphthalene ring system and its pendant rings can be substantial, often in the range of 80-90°. nih.govresearchgate.net This non-planar conformation disrupts the π-conjugation between the naphthalene core and the benzoyl substituents. A more planar conformation would lead to a more extended π-system, resulting in lower energy electronic transitions and thus red-shifted absorption and emission spectra. Conversely, the twisted structure partially decouples the electronic systems, leading to properties that are a hybrid of the individual components.

This conformational twisting has profound implications for device performance, particularly in organic electronics where intermolecular charge transport is paramount. In organic field-effect transistors (OFETs), for example, the molecular packing in the solid state dictates the efficiency of charge hopping between adjacent molecules. The twisted shape of 2,6-Bis(4-methoxybenzoyl)naphthalene will influence how it packs in a thin film, affecting the π-π stacking distance and orbital overlap. A highly twisted conformation can hinder the close, ordered packing required for high charge mobility. mdpi.com Therefore, controlling the molecular conformation is a key strategy for optimizing the performance of naphthalene-based materials in electronic devices.

Influence of Aromatic Ring Substitutions on Reactivity and Supramolecular Interactions

Reactivity: The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) because the energy required to overcome the aromatic stabilization is lower. libretexts.orgmsu.edu Substitution typically occurs preferentially at the 1-position (α-position) under kinetic control, as the corresponding carbocation intermediate is better stabilized by resonance. wordpress.comyoutube.com However, the presence of the two deactivating benzoyl groups at the 2- and 6-positions significantly reduces the electron density of the naphthalene core, making further electrophilic substitution on the core less favorable.

Conversely, the terminal phenyl rings are activated by the electron-donating methoxy groups. The methoxy group is a strong ortho-, para-director. Therefore, further electrophilic substitution would be expected to occur on the terminal phenyl rings at the positions ortho to the methoxy group (i.e., at the 3- and 5-positions of the phenyl ring).

Supramolecular Interactions: In the solid state, the molecular packing is directed by a combination of weak non-covalent interactions. For 2,6-Bis(4-methoxybenzoyl)naphthalene, these include:

π-π Stacking: Interactions between the electron-rich naphthalene cores of adjacent molecules. The twisted conformation, however, may lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap. rsc.org

C-H···O Interactions: The hydrogen atoms on the naphthalene and phenyl rings can form weak hydrogen bonds with the carbonyl oxygen atoms and the methoxy oxygen atoms of neighboring molecules. nih.gov

C-H···π Interactions: Hydrogen atoms can also interact with the electron clouds of the aromatic rings. nih.gov

These interactions collectively guide the formation of the crystal lattice. nih.gov By modifying the substituents on the aromatic rings, these interactions can be precisely controlled. For instance, introducing strong hydrogen bond donors or acceptors could enforce a more specific and ordered packing arrangement, which is a key strategy in crystal engineering. nih.gov The study of supramolecular assembly in related naphthalene diimide systems shows that programmed self-assembly can be directed by such interactions to form well-defined nanostructures. researchgate.net

Design Principles for Tailored Functional Materials based on Naphthalene Scaffolds

The 2,6-bis(benzoyl)naphthalene scaffold provides a robust and tunable platform for the rational design of functional organic materials. researchgate.net By applying the structure-property relationships discussed, new derivatives with tailored properties can be developed.

Tuning Optoelectronic Properties: The HOMO/LUMO levels and the energy gap can be precisely engineered by altering the electronic nature of the substituents. Replacing the para-methoxy group with a stronger electron donor (e.g., -NMe₂) would further raise the HOMO, decrease the energy gap, and enhance the ICT character, leading to red-shifted absorption and emission. mdpi.com Conversely, adding electron-withdrawing groups (e.g., -CN, -NO₂) to the terminal phenyl rings would lower the LUMO and also red-shift the absorption. mdpi.com This allows for the creation of chromophores and fluorophores that operate across the visible spectrum. rsc.org

Controlling Molecular Architecture and Packing: The dihedral angle between the naphthalene core and the benzoyl groups can be sterically controlled. Introducing bulky substituents adjacent to the carbonyl groups could increase the twist angle, further electronically decoupling the units. This strategy could be used to create materials where emission originates from localized states, potentially leading to higher fluorescence quantum yields in the solid state by reducing aggregation-caused quenching.

Enhancing Supramolecular Organization: The introduction of functional groups capable of strong, directional intermolecular interactions (e.g., amides, ureas, or carboxylic acids) can be used to guide the self-assembly of these molecules into highly ordered structures like fibers, sheets, or specific crystal polymorphs. This "bottom-up" approach is essential for creating materials with anisotropic properties, such as polarized emission or directional charge transport.

Improving Processability: For applications in solution-processed devices like printed electronics, the solubility of the material is critical. Attaching flexible alkyl or alkoxy chains to the naphthalene core or the terminal phenyl rings can disrupt close packing and improve solubility in common organic solvents without drastically altering the core electronic properties.

By systematically applying these design principles, the 2,6-Bis(4-methoxybenzoyl)naphthalene scaffold and its derivatives can be developed into a versatile class of materials for a wide range of applications, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and fluorescent sensors. mdpi.comresearchgate.net

Future Research Directions and Concluding Remarks

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of diaryl ketones, including 2,6-Bis(4-methoxybenzoyl)naphthalene, has traditionally relied on methods like Friedel-Crafts acylation. While effective, these reactions often require stoichiometric amounts of Lewis acid catalysts and can be limited by regioselectivity issues, particularly on complex aromatic systems like naphthalene (B1677914). google.comgoogle.compsu.edu Future research will focus on developing more sustainable and efficient catalytic systems.

A primary area of investigation involves the advancement of palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net Techniques such as carbonylative Suzuki-Miyaura reactions, which utilize carbon monoxide surrogates, offer a safer and more versatile approach to forming the aroyl linkages. researchgate.netrsc.org Research into novel CO-releasing molecules (CORMs) and catalyst systems, such as palladium supported on graphitic carbon nitride (Pd/g-C3N4), could lead to higher yields and milder reaction conditions. researchgate.net Furthermore, palladium-catalyzed C-H bond activation presents a powerful strategy for directly coupling aldehydes with aryl halides, providing an alternative route to diaryl ketones. acs.orgresearchgate.net

Another promising avenue is the exploration of "greener" Friedel-Crafts methodologies that avoid the use of halogenated and metallic catalysts. acs.org The use of methanesulfonic anhydride (B1165640) as both a reagent and solvent, for example, allows for the preparation of aryl ketones with minimal waste. acs.org Developing heterogeneous catalysts, such as metal oxides or zeolites, that can be easily recovered and reused is also a critical goal for industrial applications. researchgate.net Additionally, regioselective C-H functionalization strategies, guided by directing groups, will be crucial for synthesizing precisely substituted naphthalene derivatives, enabling the creation of a diverse library of aroyl compounds for structure-property relationship studies. nih.gov

Table 1: Comparison of Synthetic Methodologies for Diaryl Ketones
MethodTypical Catalyst/ReagentAdvantagesFuture Research Focus
Classical Friedel-Crafts AcylationAlCl₃, FeCl₃ (stoichiometric)Well-established, cost-effective reagentsDevelopment of recyclable, "greener" catalysts (e.g., zeolites, metal oxides). researchgate.net
Palladium-Catalyzed Carbonylative CouplingPd catalyst, CO source (gas or surrogate)High functional group tolerance, milder conditionsDesigning safer and more efficient CO surrogates (CORMs). researchgate.net
Palladium-Catalyzed C-H ActivationPd catalyst, picolinamide (B142947) ligandsAtom economy, direct functionalizationExpanding substrate scope and catalyst efficiency. acs.orgresearchgate.net
Umpolung SynthesisPd catalyst, dithianes, baseReversal of polarity for unconventional bond formationApplication to complex, large-scale synthesis. nih.gov

Advanced Computational Modeling for Predictive Design and Materials Discovery

Computational chemistry is an indispensable tool for accelerating the discovery and design of new materials. For compounds like 2,6-Bis(4-methoxybenzoyl)naphthalene, advanced computational modeling can predict molecular geometries, electronic structures, and photophysical properties before undertaking complex synthesis. collectivescientific.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the electronic and optical properties of naphthalene derivatives. rsc.orgssrn.comresearchgate.netssrn.com Future studies will leverage these techniques to calculate key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, band gaps, and absorption spectra. ssrn.comresearchgate.net This information is critical for predicting a material's potential performance in electronic devices. For instance, the calculated HOMO-LUMO gap can indicate the color of light emission in an Organic Light-Emitting Diode (OLED). researchgate.net

Beyond standard DFT, more sophisticated methods will be employed to achieve higher accuracy. Combining DFT with ab initio molecular dynamics and reaction path sampling can elucidate the bonding characteristics and reactivity of naphthalene-based molecules on surfaces, which is vital for designing molecular electronic components. researchgate.net Computational studies can also explore the impact of different substituents on the naphthalene core, enabling the in-silico screening of vast libraries of virtual compounds to identify candidates with optimal properties for specific applications, such as enhanced charge transport or specific light absorption wavelengths. researchgate.netrsc.org This predictive power significantly reduces experimental costs and time, guiding synthetic chemists toward the most promising molecular targets.

Development of Next-Generation Functional Materials with Enhanced Performance

The unique π-conjugated system of the naphthalene core, combined with the electron-withdrawing aroyl groups, makes 2,6-Bis(4-methoxybenzoyl)naphthalene and its analogs prime candidates for a variety of functional materials. Research in this area will focus on harnessing their electronic and optical properties for applications in organic electronics and optoelectronics. gatech.edumdpi.com

One of the most promising applications is in organic electronics . Naphthalene diimide (NDI) derivatives, which share structural similarities with diaroylnaphthalenes, are known for their excellent electron-accepting capabilities and are used as n-type semiconductors in Organic Field-Effect Transistors (OFETs) and as cathode interlayer materials in organic solar cells. gatech.edumdpi.com By analogy, aroylnaphthalenes could be engineered to exhibit high charge-carrier mobility and thermal stability, making them suitable for next-generation flexible displays and electronic circuits. gatech.edursc.org

Another key area is the development of electrochromic materials . These materials change color in response to an applied voltage and are used in smart windows, anti-glare mirrors, and electronic paper. researchgate.netnih.gov Naphthalene-based compounds, including phthalimide (B116566) and diimide derivatives, have shown promise as stable cathodic (coloring upon reduction) electrochromic materials. researchgate.netnih.govmdpi.comrsc.org Future work will involve synthesizing novel aroylnaphthalene polymers and studying their spectroelectrochemical properties to achieve high-contrast, energy-saving, and long-life electrochromic devices. rsc.orgresearchgate.net The ability to tune the color and switching stability by modifying the aroyl substituents will be a central theme of this research.

Table 2: Potential Applications of Naphthalene-Based Aroyl Compounds
Application AreaKey Material PropertyResearch ObjectiveRelevant Analog
Organic Field-Effect Transistors (OFETs)High charge-carrier mobility, air stabilityDesign n-type or ambipolar semiconductors. gatech.eduNaphthalene Diimides (NDIs) gatech.edu
Organic Photovoltaics (OPVs)Tunable HOMO/LUMO levels, broad absorptionDevelop efficient electron acceptors or cathode interlayers. mdpi.comNaphthalene Diamines, NDIs researchgate.netmdpi.com
Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yieldCreate stable blue-light-emitting materials. mdpi.com1,4-Polynaphthalene mdpi.com
Electrochromic DevicesReversible redox behavior, high optical contrastSynthesize materials for smart windows with low driving voltage. rsc.orgNaphthalene Phthalimides researchgate.netnih.govmdpi.com

Interdisciplinary Research Opportunities for Naphthalene-Based Aroyl Compounds

The full potential of 2,6-Bis(4-methoxybenzoyl)naphthalene and related compounds will be realized through collaborations that span multiple scientific disciplines. The journey from molecular design to functional device requires a synergistic effort between synthetic chemists, computational theorists, materials scientists, and engineers.

A significant opportunity lies at the interface of chemistry and environmental science . As new naphthalene-based functional materials are developed, it is crucial to understand their environmental fate. Polycyclic aromatic hydrocarbons (PAHs) are known environmental contaminants, and microorganisms have evolved pathways to degrade them. nih.govresearchgate.netfrontiersin.org Interdisciplinary research could investigate the biodegradability of aroylnaphthalenes, exploring whether microbial processes can break down these synthetic compounds. oup.comoup.com This would involve microbiologists identifying bacterial or fungal strains capable of metabolizing these molecules and chemists analyzing the degradation pathways and resulting byproducts.

Furthermore, the intersection of chemistry and toxicology is critical. Naphthalene itself is known to have toxic effects, primarily associated with its oxidative metabolism to quinones, which can lead to cellular damage. epa.govnih.govresearchgate.net As functionalized naphthalenes are considered for consumer electronics or other applications, their toxicological profiles must be thoroughly evaluated. nih.govhealth.state.mn.us This necessitates collaboration between synthetic chemists who create the materials and toxicologists who can assess their impact on human health and ecosystems, ensuring a "safe-by-design" approach to materials innovation. The high relevance of the naphthalene moiety in drug discovery also opens avenues for collaboration with medicinal chemists to explore potential biological activities of these compounds. lifechemicals.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,6-bis(4-methoxybenzoyl)naphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : A three-step synthesis route is commonly employed:

Friedel-Crafts Acylation : Introduce benzoyl groups to the naphthalene backbone using AlCl₃ as a catalyst under anhydrous conditions .

Demethylation : Remove methyl protecting groups via hydrolysis or acid treatment to expose hydroxyl moieties for further functionalization.

Nucleophilic Substitution : React with methoxybenzoyl chloride to finalize the structure.
Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of acylating agents, and reaction temperature (typically 60–80°C). Catalyst choice (e.g., transition metal-modified zeolites) can enhance regioselectivity for the 2,6-position .

Q. How can the purity and structural integrity of 2,6-bis(4-methoxybenzoyl)naphthalene be verified post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC-MS : Quantify purity and detect byproducts.
  • ¹H/¹³C NMR : Confirm substituent positions and symmetry (e.g., singlet peaks for equivalent methoxy groups).
  • FT-IR : Identify carbonyl (C=O) stretching bands (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • XRD : Assess crystallinity, particularly for applications in polymer membranes or MOFs .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic efficiencies for 2,6-regioselective synthesis?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Variability : H-MOR zeolites vs. HY zeolites modified with transition metals (e.g., Fe, Cu), which alter pore structure and acid sites .
  • Analytical Errors : Use GC-MS with high-resolution columns (e.g., DB-5) to distinguish isomers. Cross-validate with 2D NMR (e.g., NOESY) to resolve overlapping signals .
  • Thermodynamic vs. Kinetic Control : Higher temperatures favor thermodynamically stable isomers, while lower temperatures favor kinetic products.

Q. What strategies improve the performance of 2,6-bis(4-methoxybenzoyl)naphthalene in polymer membranes for metal ion recovery?

  • Methodological Answer :

  • Membrane Design : Incorporate 20 wt.% of the compound into polyvinylidene fluoride (PVDF) matrices to enhance Au(III), Ag(I), and Pd(II) selectivity .
  • Solvent Optimization : Use dimethylformamide (DMF) to dissolve the polymer-naphthalene composite, ensuring uniform dispersion .
  • Operational Parameters : Adjust pH (optimal range: 3–5) and ionic strength to maximize adsorption capacity (reported >90% for Au(III) ).

Q. How can the risk of bias in toxicological studies involving naphthalene derivatives be systematically evaluated?

  • Methodological Answer : Apply the OHAT Risk of Bias Tool (NTP 2015) with criteria such as:

  • Selection Bias : Assess randomization and allocation concealment in animal studies .
  • Detection Bias : Verify exposure characterization (e.g., HPLC quantification of metabolites) and outcome assessment (e.g., histopathology) .
  • Confounding Variables : Control for age, sex, and environmental factors using multivariate regression .
    Studies are tiered as "definitely low," "probably low," or "high risk" based on explicit/inferred data quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.